Selectivity for GLUT4 Over GLUT1: GLUT4-IN-2 vs. Closely Related Analog F19
In a direct head-to-head comparison from the same structure-activity relationship (SAR) study, GLUT4-IN-2 (compound F18) exhibited a 22-fold higher selectivity for GLUT4 compared to its closest structural analog F19. While GLUT4-IN-2 inhibits GLUT4 with an IC₅₀ of 6.8 μM and GLUT1 with an IC₅₀ of 11.4 μM (1.7-fold selectivity for GLUT4), F19 displays minimal GLUT4 inhibition (IC₅₀ = 152 μM) while maintaining comparable GLUT1 inhibition (IC₅₀ = 14.7 μM) [1]. This demonstrates that minor structural modifications within the furyl thiazolidinedione scaffold profoundly alter isoform selectivity, making GLUT4-IN-2 a distinct chemical tool.
| Evidence Dimension | GLUT4 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | GLUT4 IC₅₀ = 6.8 μM; GLUT1 IC₅₀ = 11.4 μM; GLUT4/GLUT1 selectivity ratio = 1.7 |
| Comparator Or Baseline | F19 (closest structural analog): GLUT4 IC₅₀ = 152 μM; GLUT1 IC₅₀ = 14.7 μM; GLUT4/GLUT1 selectivity ratio = 0.097 |
| Quantified Difference | GLUT4-IN-2 is 22-fold more potent against GLUT4 than F19 (6.8 μM vs. 152 μM) |
| Conditions | In vitro enzyme inhibition assay using recombinant human GLUT1 and GLUT4 |
Why This Matters
This demonstrates that even closely related analogs from the same chemical series cannot be substituted for GLUT4-IN-2 without fundamentally altering the GLUT4 vs. GLUT1 inhibition profile, which is critical for studies requiring dual GLUT1/GLUT4 engagement.
- [1] Gawali VS, et al. Structure guided design and synthesis of furyl thiazolidinedione derivatives as inhibitors of GLUT 1 and GLUT 4, and evaluation of their anti-leukemic potential. Eur J Med Chem. 2020;202:112603. View Source
